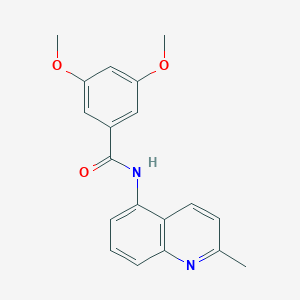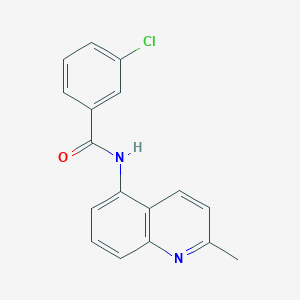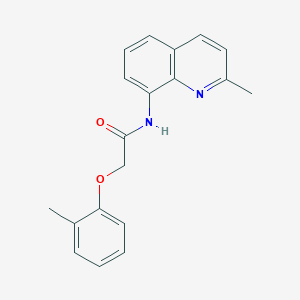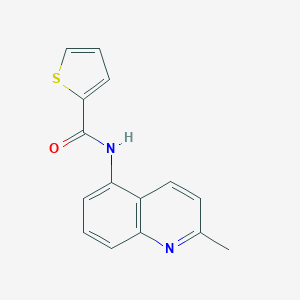![molecular formula C24H22N2O5S B244144 N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244144.png)
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide (referred to as BTM-1) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of BTM-1 is not yet fully understood. However, studies have suggested that BTM-1 may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, BTM-1 may induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
BTM-1 has been found to have various biochemical and physiological effects. Studies have shown that BTM-1 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, BTM-1 has been shown to modulate the expression of various genes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One advantage of using BTM-1 in lab experiments is its anti-tumor activity, which makes it a promising candidate for cancer research. Additionally, BTM-1 has been found to have low toxicity in normal cells, suggesting that it may have fewer side effects than other anti-cancer drugs. However, one limitation of using BTM-1 in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on BTM-1. One area of interest is the development of more efficient synthesis methods for BTM-1, which could improve its accessibility for research. Additionally, further studies are needed to fully understand the mechanism of action of BTM-1 and its potential applications in cancer treatment. Other potential future directions include investigating the effects of BTM-1 on other diseases and conditions, as well as exploring its potential use in combination with other anti-cancer drugs.
合成法
BTM-1 can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzenethiol to form 3-(2-aminophenyl)-1,3-benzothiazole. This intermediate is then reacted with methyl acetoacetate and sodium methoxide to form the final product, BTM-1.
科学的研究の応用
BTM-1 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BTM-1 exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BTM-1 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
特性
分子式 |
C24H22N2O5S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H22N2O5S/c1-13-9-15(12-16(21(13)27)24-26-17-7-5-6-8-20(17)32-24)25-23(28)14-10-18(29-2)22(31-4)19(11-14)30-3/h5-12,26H,1-4H3,(H,25,28)/b24-16+ |
InChIキー |
BOBGVHWKXFEGRE-LFVJCYFKSA-N |
異性体SMILES |
CC1=CC(=C/C(=C\2/NC3=CC=CC=C3S2)/C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)



![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)